molecular formula C17H20N2O2S B6941932 N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B6941932
M. Wt: 316.4 g/mol
InChI Key: OJQUCDKMSPADGI-KBPBESRZSA-N
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Description

N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a cyclohexyl ring, a thiazole ring, and various functional groups

Properties

IUPAC Name

N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-18-15(12-7-3-2-4-8-12)16(22-11)17(21)19-13-9-5-6-10-14(13)20/h2-4,7-8,13-14,20H,5-6,9-10H2,1H3,(H,19,21)/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQUCDKMSPADGI-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)NC2CCCCC2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(S1)C(=O)N[C@H]2CCCC[C@@H]2O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and thiazole intermediates. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. These methods often focus on minimizing waste and maximizing yield through the use of advanced catalytic systems and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of functionalized compounds.

Scientific Research Applications

N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and cyclohexyl-containing molecules. These compounds may share some structural features but differ in their functional groups and overall properties.

Uniqueness

N-[(1S,2S)-2-hydroxycyclohexyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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